3-(4 inverted exclamation mark -Bromophenyl)-6-chloro-4-phenylcoumarin

Descripción

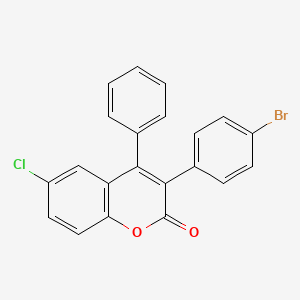

The compound 3-(4-bromophenyl)-6-chloro-4-phenylcoumarin (referred to here as "the target compound") is a synthetic coumarin derivative characterized by a bromophenyl group at position 3, a chloro substituent at position 6, and a phenyl ring at position 4 of the coumarin scaffold. Notably, the "inverted exclamation mark" in its name appears to be a typographical or encoding artifact (e.g., Unicode character misuse, as discussed in , and 8) rather than a chemically relevant symbol. The correct nomenclature likely follows standard IUPAC conventions, with substituents explicitly defined (e.g., 4-bromophenyl).

Coumarins are known for diverse biological activities, including enzyme inhibition and photoprotective effects .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12BrClO2/c22-15-8-6-14(7-9-15)20-19(13-4-2-1-3-5-13)17-12-16(23)10-11-18(17)25-21(20)24/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVOGAUYOXBQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(4-Bromophenyl)-6-chloro-4-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this particular compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Coumarin Compounds

Coumarins are a group of naturally occurring compounds characterized by their benzopyrone structure. They have been extensively studied for their pharmacological properties, including antioxidant , anti-inflammatory , antimicrobial , and anticancer activities. The structural modifications of coumarins can significantly influence their biological efficacy and specificity against various targets.

The biological activity of 3-(4-Bromophenyl)-6-chloro-4-phenylcoumarin is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects by:

- Inhibiting Enzymatic Activity : It can inhibit enzymes such as lipoxygenase (LOX), which plays a crucial role in inflammatory processes.

- Modulating Cellular Signaling Pathways : By binding to specific receptors, it may alter signaling pathways involved in cell proliferation and apoptosis.

- Inducing Apoptosis : Studies have shown that coumarins can induce cell death in cancer cells through mechanisms such as early apoptosis.

Anticancer Activity

Research has demonstrated that 3-(4-Bromophenyl)-6-chloro-4-phenylcoumarin exhibits significant anticancer properties. In vitro studies using various cancer cell lines (e.g., HCT-116, MDA-MB-231, HT-29) have reported cytotoxic effects with IC50 values ranging from 0.05 to 125.40 μM under different oxygen conditions . The structure-activity relationship (SAR) indicates that the presence of bromine and chlorine substituents enhances its cytotoxicity compared to other derivatives .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Coumarins are known to scavenge free radicals and inhibit lipid peroxidation. For instance, certain derivatives have shown IC50 values as low as 36.9 μM in lipid peroxidation assays, indicating strong antioxidant potential . This activity is crucial for protecting cells from oxidative stress-related damage.

Anti-inflammatory Activity

3-(4-Bromophenyl)-6-chloro-4-phenylcoumarin has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-1 and LOX. Inhibition of NF-kB activation has also been observed, suggesting a mechanism for reducing inflammation at the molecular level .

Case Studies and Research Findings

Several studies have highlighted the biological activities of coumarin derivatives, including 3-(4-Bromophenyl)-6-chloro-4-phenylcoumarin:

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various coumarin derivatives against multiple cancer cell lines. The results indicated that modifications at the 6-position significantly impacted the potency against cancer cells, with some derivatives showing enhanced activity under anoxic conditions .

- Antioxidant Evaluation : In another investigation, coumarin derivatives were tested for their ability to scavenge free radicals using DPPH and ABTS assays. The results demonstrated that specific substitutions greatly improved antioxidant activity compared to standard antioxidants like ascorbic acid .

- Inflammation Studies : Research involving the inhibition of NF-kB activation in monocytic cell lines showed that certain coumarins could significantly reduce inflammatory responses triggered by lipopolysaccharides (LPS) .

Summary Table of Biological Activities

| Activity Type | IC50 Range (μM) | Notable Effects |

|---|---|---|

| Anticancer | 0.05 - 125.40 | Induces apoptosis in cancer cell lines |

| Antioxidant | <50 | Scavenges free radicals; inhibits lipid peroxidation |

| Anti-inflammatory | <50 | Inhibits pro-inflammatory cytokines; modulates NF-kB |

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Key Observations :

- Bromine Positioning : The target compound’s 4-bromophenyl group contrasts with analogs like 3-(3’-BrPh)-6-chloro-4,7-dimethylcoumarin (3’-BrPh) and 6-bromo-3,4-diphenylcoumarin (6-Br) . Bromine’s position significantly affects steric and electronic properties, influencing enzyme binding (e.g., tyrosinase inhibition in ).

- Chlorine vs. Bromine : Chlorine at position 6 (target compound) may confer different polarity and metabolic stability compared to bromine-substituted analogs (e.g., 6-Br-4-Cl-3-formylcoumarin) .

- Phenyl vs.

Bioactivity and Enzymatic Inhibition

highlights hydroxy-3-phenylcoumarins as multitarget agents against skin aging enzymes. For example:

- 3-(4’-BrPh)-5,7-dihydroxycoumarin (compound 1): Dual inhibition of collagenase and hyaluronidase, with IC₅₀ values <10 µM .

- 3-(3’-BrPh)-6,7-dihydroxycoumarin (compound 5): Strong elastase inhibition (IC₅₀ ~5 µM) .

In contrast, the target compound lacks hydroxyl groups, which are critical for hydrogen bonding to enzymes like tyrosinase and elastase. Its chloro and bromophenyl substituents may instead favor hydrophobic interactions, though this requires experimental validation.

Crystallographic and Physicochemical Properties

- 6-Bromo-3-(4-ClPh)-4-Me coumarin (): Crystallographic studies reveal planar coumarin cores with substituents influencing packing efficiency. Methyl groups (e.g., at position 4) enhance crystallinity compared to bulkier phenyl groups .

Métodos De Preparación

Reaction Components and Conditions

- Starting material : 3-Aryl-2-propynoic acid.

- Reagents : Diaryliodonium triflates, CuCl (10 mol%), K₂CO₃, tetrabutylammonium bromide (TBAB), and Na₂S₂O₈.

- Solvent : Acetonitrile.

- Temperature : 80°C for 12 hours.

The reaction proceeds via copper-catalyzed cyclization to form the coumarin core, followed by bromination at the 3-position using TBAB/Na₂S₂O₈. For 3-(4'-bromophenyl)-6-chloro-4-phenylcoumarin, the 4-phenyl group is introduced via the diaryliodonium triflate, while chlorination at the 6-position requires post-synthetic modification (e.g., electrophilic chlorination using Cl₂ or N-chlorosuccinimide).

Yield : Moderate (45–60%) for analogous 3-bromo-4-aryl coumarins.

Friedel-Crafts Acylation and Cyclization

A multi-step synthesis reported in constructs the coumarin scaffold through Friedel-Crafts acylation and DBU-mediated cyclization:

Stepwise Procedure

Friedel-Crafts Acylation :

Coumarin Formation :

Functionalization :

Yield : 70–85% for intermediate coumarin esters; chlorination steps reduce overall yield to ~50%.

Halogenation of Preformed Coumarin Derivatives

Post-synthetic halogenation offers flexibility for introducing bromine and chlorine at specific positions:

Bromination at the 3-Position

Chlorination at the 6-Position

- Electrophilic Chlorination : Use Cl₂ gas in acetic acid at 0°C.

- Regioselectivity : Directed by electron-donating groups (e.g., methyl at position 5).

Yield : 65–75% for bromination; 80–90% for chlorination.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4¡-bromophenyl)-6-chloro-4-phenylcoumarin, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of halogenated coumarins typically involves Pechmann condensation or Suzuki-Miyaura cross-coupling for introducing aryl groups. For the bromophenyl moiety, Suzuki coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with 4-bromophenylboronic acid is recommended. Chlorination at the 6-position can be achieved via electrophilic substitution using Cl₂ or SO₂Cl₂. Optimization should focus on solvent polarity (e.g., DMF for polar intermediates), temperature (80–120°C for coupling), and catalyst loading (1–5 mol%) to maximize yield .

Q. How should researchers address ambiguities in substituent position indicators, such as the inverted exclamation mark (¡) in the compound’s name?

- Methodological Answer : The inverted exclamation mark (¡) likely represents a typographical error or nonstandard notation for substituent positioning. Cross-referencing IUPAC nomenclature guidelines and validating the structure via X-ray crystallography (using SHELX ) is critical. For example, the "4¡-bromophenyl" group may indicate a meta or para substitution; crystallographic refinement can resolve positional ambiguity .

Q. What spectroscopic techniques are essential for characterizing halogenated coumarin derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for aryl protons).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and halogen isotopic signatures (e.g., bromine’s 1:1 ratio for M and M+2 peaks).

- XRD : For unambiguous structural determination, leveraging SHELXL for refinement .

Advanced Research Questions

Q. How can computational modeling predict the photophysical or bioactivity properties of 3-(4¡-bromophenyl)-6-chloro-4-phenylcoumarin?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic transitions (e.g., HOMO-LUMO gaps) to predict fluorescence behavior. For bioactivity, molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial gyrase for antimicrobial studies) can identify binding affinities. Validate predictions with experimental assays (e.g., fluorescence spectroscopy, MIC tests) .

Q. What strategies resolve conflicting data in the structural elucidation of halogenated coumarins?

- Methodological Answer : Contradictions in NMR or XRD data may arise from dynamic effects (e.g., rotamers) or crystal packing. Solutions include:

- Variable-temperature NMR to detect conformational changes.

- Multi-conformer refinement in SHELXL for XRD data.

- Comparing experimental IR spectra with computed vibrational modes .

Q. How do halogen substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s electronegativity enhances electrophilic substitution reactivity at the 4-position. Chlorine at the 6-position deactivates the ring, directing further reactions to meta positions. Experimental design should include Hammett plots to quantify substituent effects on reaction rates and regioselectivity .

Q. What experimental approaches assess the environmental stability of halogenated coumarins?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV-Vis light (300–400 nm) and monitor degradation via HPLC.

- Hydrolytic Stability : Test at varying pH (2–12) to identify labile bonds (e.g., ester groups in coumarin backbones).

- Use LC-MS to identify degradation byproducts and propose degradation pathways .

Data Contradiction Analysis

Q. How to interpret discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in halogenated coumarins?

- Methodological Answer : Discrepancies often arise from crystal packing forces or solvent effects. Compare gas-phase DFT geometries with solid-state XRD data. Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., halogen bonding) that distort bond lengths .

Q. Why might antimicrobial activity vary across structurally similar coumarin derivatives?

- Methodological Answer : Subtle changes in halogen placement alter lipophilicity and membrane permeability. Design SAR studies with controlled variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.